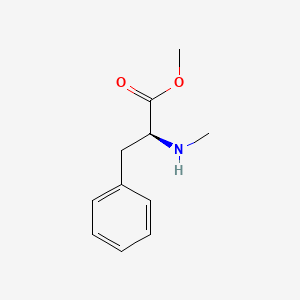![molecular formula C5H4N4 B3256624 [1,2,4]Triazolo[1,5-c]pyrimidine CAS No. 274-86-2](/img/structure/B3256624.png)
[1,2,4]Triazolo[1,5-c]pyrimidine
Übersicht
Beschreibung
“[1,2,4]Triazolo[1,5-a]pyrimidine” is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been reported in several studies . For instance, a series of novel triazole-pyrimidine-based compounds were designed and synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]Triazolo[1,5-c]pyrimidine have been explored in various studies . For instance, the possibility of using the obtained triazolopyrimidines for multicomponent synthesis of dihydropyrido [3,4- e ]triazolo [1,5- a ]pyrimidines was demonstrated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies . For instance, the target compounds pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine 1, 2, and 3 were obtained by oxidative cyclization using FeCl3 .Wissenschaftliche Forschungsanwendungen
Biological Activities and Medicinal Chemistry
[1,2,4]Triazolo[1,5-c]pyrimidine (TP) is a significant non-naturally occurring small molecule with applications in both agriculture and medicinal chemistry. It exhibits a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. The development of TPs in medicinal chemistry has been noteworthy, emphasizing the importance of this nucleus in various therapeutic applications (Pinheiro et al., 2020).
Antimicrobial and Antiparasitic Properties
TPs have been found to exhibit antimicrobial and antiparasitic activities. They act as herbicides and have shown efficacy as antifungal, antitubercular, and antibacterial agents. Additionally, TPs form complexes with metals like Pt and Ru, which are highly active against parasites and have potential use in cancer treatment (Fizer & Slivka, 2016).
Pharmacological Applications
In pharmacology, TP derivatives, such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin, have shown significant potential. They are known for their anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonist, feticide, and adenosine antagonist activities. These compounds, with various functional groups, indicate the versatility of the TP moiety in medicinal chemistry (Merugu et al., 2022).
Coordination Compounds and Medicinal Applications
TPs are used in the development of coordination compounds with interesting structural chemistry and therapeutic properties. These compounds have gained attention for their potential in medicinal applications, particularly in anticancer, antiparasitic, and antibacterial prodrugs. They are believed to have higher therapeutic potential compared to currently available drugs (Łakomska & Fandzloch, 2016).
Antiepileptic and Antitumor Activities
Novel derivatives of TP have been synthesized and evaluated for anti-epileptic activities. Some compounds with the TP skeleton have shown remarkable anti-epileptic activities in various models, indicating the potential of these compounds in treating epilepsy (Ding et al., 2019). Additionally, new TP derivatives have been identified with potential anticancer activity, demonstrating the capacity of these compounds as effective agents in cancer therapy (Badolato et al., 2020).
Wirkmechanismus
The mechanism of action of [1,2,4]Triazolo[1,5-c]pyrimidine derivatives has been investigated in several studies . For example, it was found that these compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-4-9-5(1)7-3-8-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOWGDIISXJREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302525 | |
| Record name | [1,2,4]Triazolo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
274-86-2 | |
| Record name | [1,2,4]Triazolo[1,5-c]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-](/img/structure/B3256548.png)



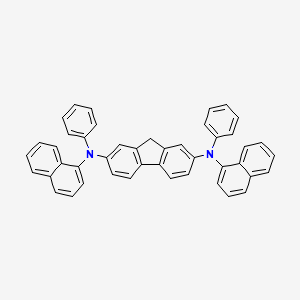
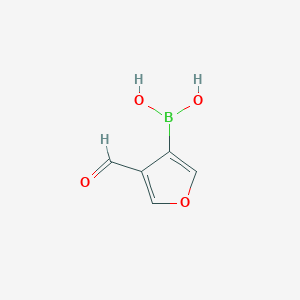


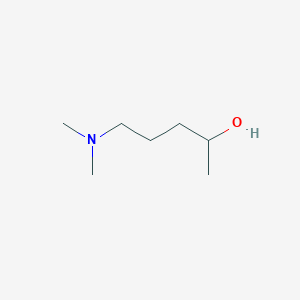
![Imidazo[1,5-a]pyrimidine](/img/structure/B3256623.png)
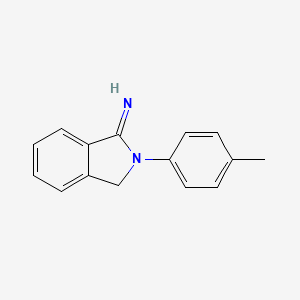
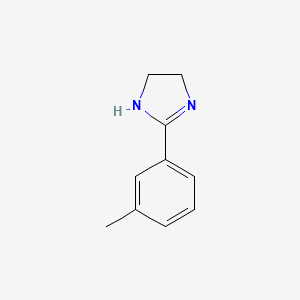
![Oxazolo[5,4-d]pyrimidin-7-ol](/img/structure/B3256645.png)
